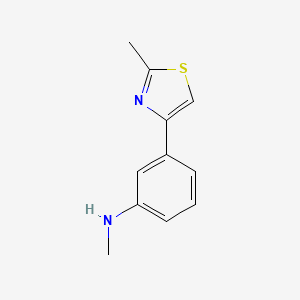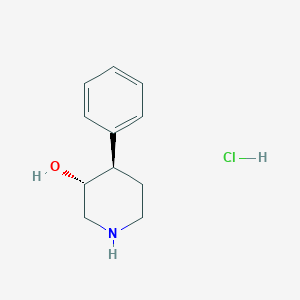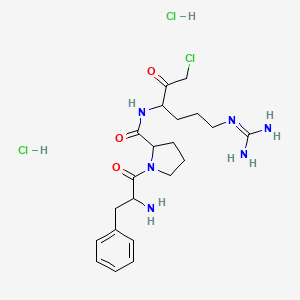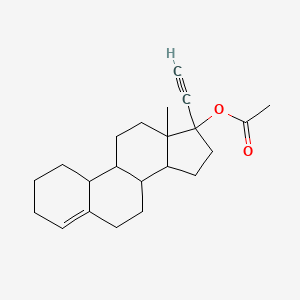![molecular formula C37H48N6O8 B12297632 (2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B12297632.png)
(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A54556B is a natural acyldepsipeptide antibiotic isolated from the fermentation broth of Streptomyces hawaiiensis. It is effective against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus, and many strains of anaerobic bacteria . The compound has a molecular formula of C37H48N6O8 and a molecular weight of 704.81 .
Méthodes De Préparation
A54556B is typically isolated from the fermentation broth of Streptomyces hawaiiensis. The fermentation process involves culturing the bacteria under specific conditions to produce the antibiotic. The compound is then extracted and purified using various chromatographic techniques . Industrial production methods for A54556B are not extensively documented, but they likely involve large-scale fermentation and purification processes similar to those used for other antibiotics.
Analyse Des Réactions Chimiques
A54556B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
A54556B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of acyldepsipeptides. In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. In medicine, A54556B is studied for its potential use in treating infections caused by antibiotic-resistant bacteria. In industry, it is used in the development of new antibiotics and other pharmaceutical products .
Mécanisme D'action
A54556B exerts its effects by activating and disregulating Clp-family proteins, which are involved in protein degradation and quality control in bacterial cells. This leads to the accumulation of misfolded proteins and ultimately causes cell death. The compound targets the bacterial cell wall synthesis pathway, similar to other cyclic lipopeptide antibiotics .
Comparaison Avec Des Composés Similaires
A54556B is similar to other acyldepsipeptide antibiotics, such as A54556A. Both compounds are effective against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus. A54556B has a unique trienone side chain that distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C37H48N6O8 |
|---|---|
Poids moléculaire |
704.8 g/mol |
Nom IUPAC |
(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide |
InChI |
InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+ |
Clé InChI |
UMDXSUFDIAGURI-HXAXBYMKSA-N |
SMILES isomérique |
C/C=C/C=C/C=C/C(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C |
SMILES canonique |
CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)


![[(3R)-3-fluoro-3-piperidyl]methanol;hydrochloride](/img/structure/B12297586.png)
![Morpholin-4-yl-[5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridin-3-yl]methanone](/img/structure/B12297590.png)

![7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-](/img/structure/B12297602.png)
![N'-hydroxy-N-[3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B12297610.png)


![[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B12297625.png)
![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)

